molecular formula C18H17N3O3S2 B11028477 Ethyl (2-{[(2-methyl-4-phenyl-1,3-thiazol-5-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate

Ethyl (2-{[(2-methyl-4-phenyl-1,3-thiazol-5-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate

Cat. No.: B11028477
M. Wt: 387.5 g/mol
InChI Key: JHGRBSMPQXGRSL-UHFFFAOYSA-N
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Description

ETHYL 2-(2-{[(2-METHYL-4-PHENYL-1,3-THIAZOL-5-YL)CARBONYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE is a complex organic compound featuring a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(2-{[(2-METHYL-4-PHENYL-1,3-THIAZOL-5-YL)CARBONYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-methyl-4-phenyl-1,3-thiazole-5-carboxylic acid with ethyl 2-aminothiazole-4-acetate under controlled conditions . The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(2-{[(2-METHYL-4-PHENYL-1,3-THIAZOL-5-YL)CARBONYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .

Scientific Research Applications

ETHYL 2-(2-{[(2-METHYL-4-PHENYL-1,3-THIAZOL-5-YL)CARBONYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 2-(2-{[(2-METHYL-4-PHENYL-1,3-THIAZOL-5-YL)CARBONYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE involves its interaction with various molecular targets. The thiazole ring can bind to DNA and proteins, disrupting their normal function. This binding can lead to the inhibition of enzymes and the induction of cell death in cancer cells . The compound’s ability to interact with multiple targets makes it a versatile agent in biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-(2-{[(2-METHYL-4-PHENYL-1,3-THIAZOL-5-YL)CARBONYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE is unique due to its specific combination of functional groups and the presence of two thiazole rings. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C18H17N3O3S2

Molecular Weight

387.5 g/mol

IUPAC Name

ethyl 2-[2-[(2-methyl-4-phenyl-1,3-thiazole-5-carbonyl)amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C18H17N3O3S2/c1-3-24-14(22)9-13-10-25-18(20-13)21-17(23)16-15(19-11(2)26-16)12-7-5-4-6-8-12/h4-8,10H,3,9H2,1-2H3,(H,20,21,23)

InChI Key

JHGRBSMPQXGRSL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=C(N=C(S2)C)C3=CC=CC=C3

Origin of Product

United States

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